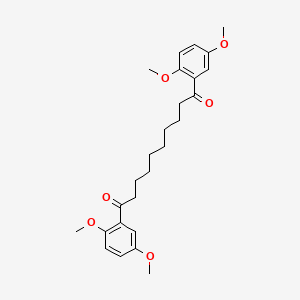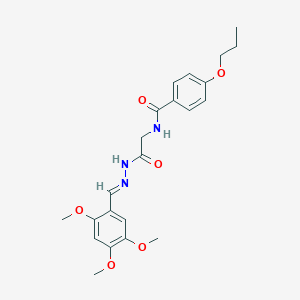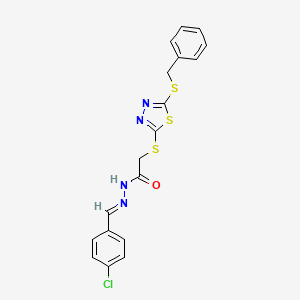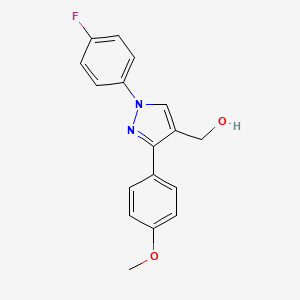
1,10-Bis(2,5-dimethoxyphenyl)decane-1,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Bis(2,5-dimethoxyphenyl)decane-1,10-dione is a chemical compound with the molecular formula C26H34O6 and a molecular weight of 442.557 g/mol It is characterized by the presence of two 2,5-dimethoxyphenyl groups attached to a decane-1,10-dione backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Bis(2,5-dimethoxyphenyl)decane-1,10-dione typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable decane-1,10-dione precursor under specific reaction conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
1,10-Bis(2,5-dimethoxyphenyl)decane-1,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
1,10-Bis(2,5-dimethoxyphenyl)decane-1,10-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential therapeutic applications, including drug development and pharmacological studies.
Mecanismo De Acción
The mechanism of action of 1,10-Bis(2,5-dimethoxyphenyl)decane-1,10-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Bis(2,5-dimethoxyphenyl)pentane-1,5-dione: This compound has a similar structure but with a shorter pentane backbone.
Bis(1-butylpentyl)decane-1,10-diyl diglutarate: Another related compound with different substituents on the decane backbone.
Uniqueness
1,10-Bis(2,5-dimethoxyphenyl)decane-1,10-dione is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its longer decane backbone and the presence of two 2,5-dimethoxyphenyl groups make it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
10365-10-3 |
|---|---|
Fórmula molecular |
C26H34O6 |
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
1,10-bis(2,5-dimethoxyphenyl)decane-1,10-dione |
InChI |
InChI=1S/C26H34O6/c1-29-19-13-15-25(31-3)21(17-19)23(27)11-9-7-5-6-8-10-12-24(28)22-18-20(30-2)14-16-26(22)32-4/h13-18H,5-12H2,1-4H3 |
Clave InChI |
LSXLSJUIRYFZKA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C(=O)CCCCCCCCC(=O)C2=C(C=CC(=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12016321.png)


![(4E)-4-[(4-butoxy-2-methylphenyl)(hydroxy)methylidene]-5-(4-fluorophenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B12016360.png)

![N-[4-(acetylamino)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12016375.png)





![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12016409.png)
